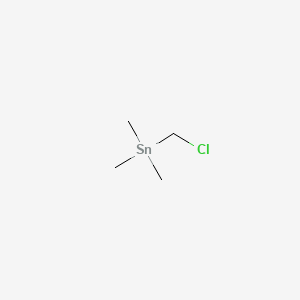

Chloromethyltrimethyltin

Description

Historical Trajectories in Organotin Compound Development

The origins of organotin chemistry date back to the mid-19th century, with subsequent developments throughout the 20th century establishing it as a significant area of chemical research and industrial application.

The field of organotin chemistry traces its beginnings to 1849, when the English chemist Edward Frankland first synthesized diethyltin (B15495199) diiodide. lupinepublishers.comchemicalbook.comwikipedia.orgsmolecule.comrsc.orgepdf.pubarchive.orglupinepublishers.comresearchgate.net This is widely regarded as the first documented synthesis of an organotin compound. chemicalbook.comwikipedia.orgarchive.org Shortly thereafter, in 1852, Carl Löwig reported the preparation of alkyltin compounds by reacting alkyl halides with a tin-sodium alloy. smolecule.comrsc.orglupinepublishers.comresearchgate.netuobabylon.edu.iq This latter publication is often cited as the formal inception of organotin chemistry as a distinct area of study. smolecule.comrsc.orglupinepublishers.comresearchgate.netuobabylon.edu.iq Frankland also detailed the reaction of ethyl iodide with tin foil, induced by heat or photochemically, to produce diethyltin diiodide. iupac.org These initial discoveries laid the groundwork for future exploration into the synthesis and properties of molecules containing tin-carbon bonds. The development of Grignard reagents in the early 1900s was a significant leap forward, providing a versatile and effective method for creating tin-carbon bonds and enabling the systematic synthesis of a wide array of organotin compounds. lupinepublishers.comwikipedia.org

By 1935, the body of literature on organotin chemistry had grown to include several hundred publications, with notable contributions from researchers such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. smolecule.comrsc.orglupinepublishers.comresearchgate.netuobabylon.edu.iq A major catalyst for the expansion of organotin chemistry was the discovery of its industrial applications in the 1940s and 1950s. wikipedia.orgsmolecule.com Research led by van der Kerk and his colleagues in the Netherlands was particularly influential, highlighting the use of organotin compounds as stabilizers for polyvinyl chloride (PVC), as well as their effectiveness as biocides and wood preservatives. wikipedia.orgsmolecule.comrsc.orguobabylon.edu.iq This commercial interest spurred a significant revival and intensification of research in the field. smolecule.comrsc.orglupinepublishers.comresearchgate.netuobabylon.edu.iq The 1960s brought further fundamental understanding, including the discovery that the tin atom in organotin compounds could have coordination numbers greater than four, a finding that was crystallographically confirmed with a trimethyltin (B158744) chloride pyridine (B92270) adduct. lupinepublishers.comsmolecule.comrsc.orguobabylon.edu.iq This evolution from pioneering laboratory synthesis to a field with significant industrial relevance and a deep theoretical foundation marked the establishment of organotin chemistry as a mature sub-discipline. wikipedia.orgsmolecule.com

Academic Significance of Alkyltin Halides in Modern Chemical Research

Alkyltin halides, a class of organotin compounds with the general formula RnSnX4-n (where R is an alkyl group and X is a halogen), are of substantial importance in modern chemical research. They serve as pivotal intermediates in the synthesis of other organotin derivatives. gelest.comthieme-connect.de The halogen atom on the tin center can be readily substituted by a wide range of nucleophiles, allowing for the creation of a diverse family of organotin compounds with varied properties and functionalities. gelest.com

Their utility extends to materials science, where, for example, n-butyltin trichloride (B1173362) is used as a precursor for depositing thin layers of tin dioxide on glass bottles through chemical vapor deposition. wikipedia.orguu.nl In organic synthesis, organotin compounds, often derived from alkyltin halides, are used extensively in radical chemistry and are crucial reagents in palladium-catalyzed cross-coupling reactions like the Stille reaction. psu.eduwikipedia.org The reactivity of the carbon-tin bond and the lability of the tin-halide bond make these compounds versatile tools for constructing complex organic molecules. gelest.com

Conceptual Frameworks for Understanding Organometallic Reactivity

The reactivity of organometallic compounds like chloromethyltrimethyltin is governed by several key principles. The nature of the metal-carbon bond, the electronic properties of the metal center, and the ligands attached to it are all determining factors.

A fundamental concept is the Lewis acidity of the tin center in organotin halides. lupinepublishers.comgelest.com Due to the electronegativity of the halogen atom, the tin atom becomes electron-deficient and can readily form complexes with Lewis bases, often expanding its coordination number from four to five or six. lupinepublishers.comgelest.com This interaction can activate the organotin compound for subsequent reactions.

The reactivity of organotin compounds is also understood through the relative stability and polarity of the carbon-tin bond. While relatively stable to air and moisture, this bond can be cleaved by various reagents, including halogens and acids. gelest.com The mechanism of this cleavage is often described by the SE2 (bimolecular electrophilic substitution) model. acs.org

Redistribution reactions, also known as Kocheshkov comproportionation for organotins, are another key conceptual framework. wikipedia.org These reactions allow for the synthesis of mixed organotin halides (e.g., R3SnCl, R2SnCl2) by reacting a tetraorganotin (R4Sn) with a tin tetrahalide (SnCl4), with the stoichiometry of the reactants controlling the product distribution. wikipedia.org Furthermore, free radical mechanisms are important in understanding reactions such as those involving organotin hydrides. gelest.com

Research Findings and Data for this compound

This compound is a specific alkyltin halide that serves as a useful reagent and subject of study in organometallic chemistry.

Interactive Data Table: Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₁ClSn | chemicalbook.com |

| Molecular Weight | 213.29 g/mol | fluorochem.co.ukchemicalbook.com |

| Appearance | Clear Liquid | fluorochem.co.uk |

| Boiling Point | 70°C @ 57 mmHg | chemicalbook.comepdf.pub |

| Relative Density | 1.51 | fluorochem.co.uk |

| Flash Point | 39°C | fluorochem.co.uk |

| CAS Number | 4554-90-9 | fluorochem.co.ukchemicalbook.com |

Note: This table is based on available data and may be subject to variations from different sources.

Detailed research has identified several methods for the synthesis of this compound. One common approach involves the reaction of trimethyltin chloride with chloromethyl methyl ether. organic-chemistry.org Another method is the reaction of tributyltin hydride with diisopropylamine (B44863) and n-butyllithium, followed by the addition of paraformaldehyde and then methanesulfonyl chloride. orgsyn.org It can also be formed through radical-initiated chlorination of trimethyltin compounds.

The reactivity of this compound is characteristic of organotin halides. The chloromethyl group can undergo nucleophilic substitution, allowing the introduction of various functional groups. The compound can also participate in further halogenation or radical reactions under specific conditions.

Properties

IUPAC Name |

chloromethyl(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl.3CH3.Sn/c1-2;;;;/h1H2;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYUUICSINMICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545724 | |

| Record name | (Chloromethyl)(trimethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4554-90-9 | |

| Record name | (Chloromethyl)(trimethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations Involving Chloromethyltrimethyltin

Nucleophilic Substitution Reactions at the Carbon-Chlorine Bond

The carbon-chlorine bond in chloromethyltrimethyltin is susceptible to attack by nucleophiles. The trimethylstannyl group ((CH₃)₃Sn-) influences the reactivity of the adjacent C-Cl bond, making it an active substrate for substitution reactions, which are typically presumed to follow a bimolecular nucleophilic substitution (SN2) pathway. This mechanism involves a backside attack by the nucleophile on the carbon atom, leading to the displacement of the chloride ion in a single, concerted step.

A significant application of this compound as an electrophile is in the formation of new carbon-carbon bonds. Strong carbon-based nucleophiles, such as those derived from organolithium, Grignard, and organocuprate reagents, can effectively displace the chloride atom.

Organolithium and Grignard Reagents: While highly reactive, organolithium (RLi) and Grignard (RMgX) reagents are also very strong bases. Their reaction with this compound could potentially lead to side reactions. However, under carefully controlled, low-temperature conditions, they are expected to act as nucleophiles, attacking the CH₂Cl carbon to form a new C-C bond.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are softer, less basic nucleophiles compared to their organolithium and Grignard counterparts. This makes them particularly well-suited for SN2 reactions with alkyl halides like this compound. organic-chemistry.orgnih.gov The reaction is expected to proceed cleanly to form the corresponding C-C coupled product with minimal competing side reactions.

The general scheme for these reactions involves the attack of the carbanionic component of the organometallic reagent on the chloromethyl carbon, yielding a new, more complex organotin compound.

Table 1: C-C Bond Formation via Nucleophilic Substitution

| Nucleophilic Reagent (R-M) | Reagent Type | Expected Product |

|---|---|---|

| CH₃CH₂MgBr | Grignard Reagent | (CH₃)₃SnCH₂CH₂CH₃ |

| C₆H₅Li | Organolithium | (CH₃)₃SnCH₂(C₆H₅) |

The carbon-chlorine bond in this compound can also be used to generate new organometallic species. This typically involves reaction with a highly electropositive metal, such as lithium or magnesium.

Reaction with Magnesium: The reaction of this compound with magnesium metal, typically in an ether solvent like THF, is the standard method for preparing a Grignard reagent. This would yield (trimethylstannyl)methylmagnesium chloride, ((CH₃)₃SnCH₂MgCl). This product is itself a valuable reagent, acting as a nucleophilic source of the (trimethylstannyl)methyl group. The synthesis of an analogous reagent, (chloromethyl)magnesium chloride-lithium chloride, from dichloromethane (B109758) demonstrates the viability of forming Grignard reagents from chlorinated methanes. nist.gov

Reaction with Lithium: Similarly, reaction with lithium metal would produce the corresponding organolithium compound, (trimethylstannyl)methyllithium ((CH₃)₃SnCH₂Li). This reagent would be a powerful nucleophile and a strong base. An alternative pathway in reactions involving organolithium reagents is a metal-halogen exchange, where a pre-existing organolithium compound like n-butyllithium could react to form the desired lithiated species. nih.gov

These newly formed organometallic derivatives are important synthetic intermediates, enabling the introduction of the (trimethylstannyl)methyl moiety into various organic molecules.

Electrophilic Cleavage of Tin-Carbon Bonds

The tin-carbon bonds in this compound, particularly the bonds between tin and the methyl groups, are susceptible to cleavage by electrophilic agents. This reactivity is a hallmark of tetraalkyltin compounds. The mechanism is often designated SE2 (substitution, electrophilic, bimolecular), involving an electrophilic attack on the carbon atom of the Sn-C bond. The relative ease of cleavage for different alkyl groups is generally accepted to be allyl > phenyl > vinyl > methyl > other primary alkyl groups.

Halogens such as bromine (Br₂) and iodine (I₂) can act as electrophiles to cleave the Sn-C bonds in tetraalkyltin compounds, a process known as halogenolysis or halodemetallation. researchgate.net In the case of this compound, the reaction with a halogen could potentially cleave either the Sn-CH₃ bonds or the Sn-CH₂Cl bond.

Given the higher stability of a potential carbocationic character on the methyl group compared to the electron-withdrawing effect of the chlorine on the chloromethyl group, it is anticipated that the Sn-CH₃ bond would be preferentially cleaved. The reaction likely proceeds through a transition state where the halogen molecule coordinates to the tin atom while simultaneously attacking the α-carbon. This results in the formation of a trialkyltin halide and an alkyl halide.

Table 2: Products of Electrophilic Halogenation

| Electrophile | Target Bond | Expected Organotin Product | Expected Organic Product |

|---|---|---|---|

| Br₂ | Sn-CH₃ | (CH₃)₂(CH₂Cl)SnBr | CH₃Br |

Strong acids can induce the cleavage of tin-carbon bonds in a reaction known as protonolysis. The mechanism involves protonation of the α-carbon of an alkyl group attached to the tin, leading to the formation of an alkane and a trialkyltin salt. Studies using deuterated acids (deuterolysis) can provide further mechanistic insight by tracking the incorporation of deuterium.

For this compound, reaction with a strong acid (HX) would be expected to preferentially cleave one of the four Sn-C bonds. The relative reactivity of the Sn-CH₃ versus the Sn-CH₂Cl bond toward protonolysis depends on the stability of the departing carbanion. The electron-donating nature of the methyl groups generally makes the Sn-CH₃ bond more susceptible to electrophilic attack than more complex or electron-withdrawing alkyl groups. Therefore, protonolysis is expected to yield methane (B114726) and (chloromethyl)dimethyltin salt.

The general mechanism involves the attack of a proton on one of the alkyl carbons, facilitated by the polarization of the Sn-C bond, leading to the expulsion of the triorganotin cation.

Radical Reactions and Associated Mechanistic Insights

This compound can participate in radical reactions, primarily through the abstraction of an atom to form a radical intermediate. The two most likely pathways are the abstraction of the chlorine atom from the chloromethyl group or the abstraction of a hydrogen atom from one of the methyl groups.

The C-Cl bond is significantly weaker than the C-H bonds of the methyl groups, making chlorine atom abstraction the more probable initiation pathway. This process can be initiated by photolysis or by another radical species (R•). The abstraction of the chlorine atom generates a (trimethylstannyl)methyl radical ((CH₃)₃SnCH₂•).

This radical is a key intermediate that can propagate a radical chain reaction. The steps in such a process would be:

Initiation: Formation of an initial radical, either by photolysis of a precursor or thermal decomposition.

Propagation Step 1: The initiating radical (R•) abstracts the chlorine atom from this compound to form the (trimethylstannyl)methyl radical. (CH₃)₃SnCH₂Cl + R• → (CH₃)₃SnCH₂• + RCl

Propagation Step 2: The newly formed (trimethylstannyl)methyl radical reacts with another molecule, for example, by adding to an alkene or abstracting an atom from another species to continue the chain.

Termination: Two radical species combine to form a stable, non-radical product.

Theoretical and experimental studies on analogous systems, such as the abstraction of chlorine from chloromethanes, provide a basis for understanding the kinetics and mechanism of these processes. nih.gov These studies indicate that chlorine abstraction reactions are fundamental in radical chemistry, and the resulting carbon-centered radicals are pivotal for subsequent transformations.

Generation and Reactivity of Organotin Radicals

The generation of organotin radicals, such as the trimethyltinmethyl radical ((CH₃)₃SnCH₂•), from precursors like this compound is a critical step in initiating various radical reactions. These radicals are typically formed through the homolytic cleavage of the carbon-tin or carbon-halogen bond. This process can be induced by photolysis or thermolysis.

The reactivity of the generated organotin radicals is characterized by their ability to participate in a variety of chemical transformations. A key reaction is the abstraction of atoms, most commonly halogen or hydrogen atoms, from other molecules. This atom abstraction generates a new radical species and a stable organotin compound, propagating a radical chain reaction.

Furthermore, organotin radicals can add across carbon-carbon double or triple bonds of unsaturated compounds like alkenes and alkynes. This addition reaction forms a new carbon-centered radical, which can then undergo further reactions, leading to the formation of more complex molecules. The regioselectivity of this addition is often governed by the stability of the resulting radical intermediate.

The table below summarizes key reactions involving organotin radicals generated from this compound.

| Reaction Type | Reactant | Product(s) | Conditions |

| Atom Abstraction | R-X (X = Halogen) | (CH₃)₃SnCH₂X + R• | Photolysis/Thermolysis |

| Addition to Alkenes | R'CH=CH₂ | (CH₃)₃SnCH₂CHR'CH₂• | Radical Initiator |

| Addition to Alkynes | R'C≡CH | (CH₃)₃SnCH₂CR'=CH• | Radical Initiator |

Radical Chain Mechanisms in Functionalization Reactions

This compound serves as a precursor to organotin radicals that can initiate radical chain mechanisms in various functionalization reactions. These mechanisms typically involve three key stages: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com

Initiation: The process begins with the generation of the trimethyltinmethyl radical from this compound, usually through photolytic or thermal cleavage of the C-Cl bond.

(CH₃)₃SnCH₂Cl → (CH₃)₃SnCH₂• + Cl•

Propagation: The highly reactive trimethyltinmethyl radical then participates in a series of propagation steps. A common pathway involves the addition of the organotin radical to an unsaturated substrate, such as an alkene, to form a new radical intermediate. This intermediate can then react with another molecule, propagating the chain. For instance, in the hydrostannylation of an alkene, the resulting radical would abstract a hydrogen atom from a suitable donor.

(CH₃)₃SnCH₂• + RCH=CH₂ → (CH₃)₃SnCH₂CHRCH₂•

(CH₃)₃SnCH₂CHRCH₂• + H-Sn(CH₃)₃ → (CH₃)₃SnCH₂CHRCH₃ + (CH₃)₃Sn•

This chain mechanism allows for the efficient functionalization of organic molecules, as a single initiation event can lead to the formation of many product molecules. libretexts.org

Termination: The radical chain is terminated when two radical species combine to form a stable, non-radical product. This can occur through various combinations of the radicals present in the reaction mixture.

2 (CH₃)₃SnCH₂• → (CH₃)₃SnCH₂CH₂Sn(CH₃)₃

(CH₃)₃SnCH₂• + R• → (CH₃)₃SnCH₂R

Catalytic Applications and Reaction Mechanisms

Role as a Lewis Acid Catalyst in Organic Transformations

Organotin compounds, including this compound, can function as Lewis acid catalysts in a variety of organic transformations. wikipedia.org The tin atom in this compound possesses vacant d-orbitals, allowing it to accept electron pairs from Lewis basic substrates. This interaction activates the substrate, making it more susceptible to nucleophilic attack.

The Lewis acidity of organotin halides is influenced by the number and nature of the organic substituents and the halide. In this compound, the presence of the electron-withdrawing chlorine atom enhances the Lewis acidity of the tin center compared to tetraalkyltin compounds.

A common application of organotin Lewis acids is in carbonyl activation. By coordinating to the oxygen atom of a carbonyl group, this compound increases the electrophilicity of the carbonyl carbon, facilitating reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions.

The general mechanism for Lewis acid catalysis by this compound in a carbonyl addition reaction can be depicted as follows:

Activation: The tin center of this compound coordinates to the carbonyl oxygen of the substrate.

Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon, forming a new carbon-nucleophile bond.

Product Formation: The tin catalyst is released, and the final product is formed.

The catalytic efficiency can be influenced by factors such as the solvent, temperature, and the nature of the substrate and nucleophile.

Participation in Cross-Coupling Methodologies

This compound can serve as a reagent in palladium-catalyzed cross-coupling reactions, most notably in reactions analogous to the Stille coupling. wikipedia.orgorganic-chemistry.org The Stille reaction is a versatile method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate. wikipedia.orglibretexts.org

In this context, the chloromethyl group can be transferred to an organic electrophile. The general catalytic cycle for a Stille-type coupling involving this compound is believed to proceed through the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the organic electrophile (R-X) to form a palladium(II) intermediate.

Transmetalation: The organotin reagent, this compound, transfers its chloromethyl group to the palladium(II) center, displacing the halide or triflate and forming a new organopalladium(II) complex. The trimethyltin (B158744) halide is formed as a byproduct.

Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to form the desired cross-coupled product (R-CH₂Cl) and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The utility of this compound in these reactions provides a pathway for the introduction of a chloromethyl group, which can be a valuable synthetic handle for further transformations. The reaction conditions, including the choice of palladium catalyst, ligands, and solvent, are crucial for achieving high yields and selectivity. One study demonstrated the use of trimethyltin chloride (Me₃SnCl) as a tin source in a catalytic Stille protocol, highlighting the potential for related organotin halides in such transformations. msu.edu

Mechanistic Models for Tin-Mediated Catalysis

The mechanisms of tin-mediated catalysis, including reactions involving this compound, are often complex and can proceed through different pathways depending on the specific reaction. Computational studies and kinetic experiments are valuable tools for elucidating these mechanisms. mit.edupitt.edu

For Lewis Acid Catalysis: Mechanistic models often focus on the coordination of the tin center to the substrate. The geometry of the resulting complex and the nature of the activating interaction are key considerations. For instance, in carbonyl activation, the model would describe the bond lengthening of the C=O bond and the increase in positive charge on the carbonyl carbon upon coordination to the tin atom. The role of the solvent in stabilizing intermediates and transition states is also a critical aspect of these models.

Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of chloromethyltrimethyltin in solution. By examining the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and dynamics of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a trimethyltin (B158744) halide typically shows a sharp singlet for the nine equivalent protons of the three methyl groups. This signal exhibits satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes. For this compound, one would expect two singlets: one for the trimethyltin protons and another, likely at a downfield chemical shift, for the two protons of the chloromethyl group. The integration of these peaks would be in a 9:2 ratio, respectively. The chemical shifts are sensitive to the solvent used, as shown for trimethyltin chloride in the table below. huji.ac.illibretexts.orgrsc.orgrsc.org

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum of a trimethyltin halide, a single resonance is observed for the three equivalent methyl carbons. For this compound, two distinct signals are expected: one for the methyl carbons and another for the carbon of the chloromethyl group, which would be expected to resonate at a downfield position due to the electronegativity of the chlorine atom. These signals also show satellite peaks from coupling to the tin isotopes. The table below includes ¹³C NMR data for trimethyltin chloride in various solvents. huji.ac.illibretexts.orgrsc.orgrsc.org

¹¹⁹Sn NMR Spectroscopy: The ¹¹⁹Sn nucleus is a spin-1/2 nucleus with a high natural abundance, making ¹¹⁹Sn NMR a powerful tool for studying organotin compounds. The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For a tetracoordinated compound like this compound, the ¹¹⁹Sn chemical shift is expected in a specific range that can confirm the tetrahedral geometry around the tin center in non-coordinating solvents. nih.govnih.gov The following tables present the ¹H, ¹³C, and ¹¹⁹Sn NMR data for trimethyltin chloride. huji.ac.illibretexts.orgrsc.orgrsc.org

¹H NMR Chemical Shifts (δ, ppm) of Trimethyltin Chloride

| Solvent | Chemical Shift (δ) |

|---|---|

| Benzene-d₆ | 0.37 |

| Toluene-d₈ | 0.36 |

| Dichloromethane-d₂ | 0.65 |

| Chloroform-d | 0.63 |

| Acetonitrile-d₃ | 0.43 |

| Tetrahydrofuran-d₈ | 0.31 |

¹³C NMR Chemical Shifts (δ, ppm) of Trimethyltin Chloride

| Solvent | Chemical Shift (δ) |

|---|---|

| Benzene-d₆ | -1.8 |

| Toluene-d₈ | -1.8 |

| Dichloromethane-d₂ | -0.4 |

| Chloroform-d | -0.7 |

| Acetonitrile-d₃ | -1.2 |

| Tetrahydrofuran-d₈ | -1.3 |

¹¹⁹Sn NMR Chemical Shifts (δ, ppm) of Trimethyltin Chloride

| Solvent | Chemical Shift (δ) |

|---|---|

| Benzene-d₆ | 165.7 |

| Chloroform-d | 158.5 |

While specific 2D NMR spectra for this compound are not available in the surveyed literature, the application of these techniques would be crucial for confirming its structural connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. oxinst.com For this compound, no cross-peaks would be expected in the COSY spectrum, as the protons of the methyl groups and the chloromethyl group are not on adjacent carbons and are therefore not coupled to each other. This would confirm the presence of isolated proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. researchgate.netresearchgate.net For this compound, the HSQC spectrum would display two cross-peaks. One cross-peak would connect the ¹H signal of the methyl groups to the ¹³C signal of the methyl carbons. The second cross-peak would link the ¹H signal of the chloromethyl protons to the ¹³C signal of the chloromethyl carbon, thus confirming the direct C-H bonds.

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating molecular dynamics, such as conformational changes or exchange reactions, that occur on the NMR timescale. libretexts.orggithub.io For organotin compounds, DNMR can be used to study processes like ligand exchange at the tin center, which can be influenced by the solvent and temperature. dtic.mil

Techniques such as EXSY (Exchange Spectroscopy) can be employed to identify and quantify the rates of exchange between different chemical environments. huji.ac.ilgla.ac.uk For this compound, DNMR studies could potentially probe the dynamics of any weak intermolecular interactions or exchange of the chloride ion in solution, providing insights into its solution-state behavior and reactivity. However, specific dynamic NMR studies on this compound were not found in the reviewed literature.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns. wikipedia.org

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of ions with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of an ion by distinguishing between ions with the same nominal mass but different exact masses due to the mass defect of their constituent atoms. For this compound (C₄H₁₁ClSn), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass of its molecular ion to the calculated theoretical mass. The characteristic isotopic pattern of tin, with its multiple stable isotopes, would further aid in the confident identification of tin-containing ions. Organotin compounds are often analyzed by GC-HRMS to achieve sensitive and accurate determination. gov.bc.ca

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. strem.comnih.gov This process provides detailed information about the structure of the precursor ion and its fragmentation pathways. For this compound, MS/MS analysis would involve the isolation of the molecular ion or a primary fragment ion, followed by collision-induced dissociation (CID) to generate a series of product ions. The fragmentation of organotin compounds typically involves the sequential loss of alkyl or other organic substituents from the tin atom. researchgate.netlabrulez.comnih.gov

Expected fragmentation pathways for this compound would include:

Loss of a methyl radical (•CH₃)

Loss of the chloromethyl radical (•CH₂Cl)

Loss of a chlorine radical (•Cl)

Subsequent losses of methyl groups from primary fragment ions.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the methyl and chloromethyl groups to the tin atom. The presence of the characteristic isotopic signature of tin in the fragment ions would confirm that they are tin-containing species.

Expected Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Formula | Nominal m/z (for ¹²⁰Sn, ³⁵Cl) |

|---|---|---|

| [M]+ | [C₄H₁₁ClSn]+ | 214 |

| [M - CH₃]+ | [C₃H₈ClSn]+ | 199 |

| [M - CH₂Cl]+ | [C₃H₉Sn]+ | 165 |

| [M - Cl]+ | [C₄H₁₁Sn]+ | 179 |

| [SnCH₃]+ | [CH₃Sn]+ | 135 |

| [Sn]+ | [Sn]+ | 120 |

Theoretical and Computational Chemistry Studies of Chloromethyltrimethyltin

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Modern computational chemistry offers several powerful tools for these investigations.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for determining the electronic ground state properties of molecules, such as their optimized geometry (bond lengths and angles), vibrational frequencies, and energies. For a molecule like Chloromethyltrimethyltin, DFT calculations would provide a precise three-dimensional picture of its structure and the energetic landscape it resides in. However, specific studies publishing the results of DFT geometry optimization or energy calculations for this compound could not be located.

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structures and energies. Application of these high-level methods would offer a benchmark for the electronic properties of this compound. A search for such high-accuracy ab initio studies on this specific compound did not yield any dedicated research articles.

Bonding Analysis and Charge Distribution

Understanding how electrons are distributed within a molecule is key to explaining its polarity and reactivity. Techniques such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or the Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze the charge distribution and the nature of chemical bonds. These analyses would reveal the extent of the covalent and ionic character of the bonds within this compound, particularly the C-Sn, Sn-C, and C-Cl bonds. Unfortunately, published research detailing the bonding analysis and specific atomic charges for this compound is not available.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying short-lived intermediates, and determining the energy barriers that control reaction rates.

Transition State Characterization and Reaction Pathway Mapping

To understand how this compound participates in chemical reactions, computational chemists would typically map out the potential energy surface for a given transformation. This involves locating and characterizing transition states—the highest energy points along a reaction pathway. The geometry and vibrational frequencies of the transition state are crucial for confirming the reaction mechanism. No computational studies focused on the characterization of transition states or the mapping of reaction pathways involving this compound were found in the reviewed literature.

Spectroscopic Property Prediction and Correlation

Computational methods are instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental data and provides insights into the electronic structure and bonding of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational chemistry has become a vital tool for structural elucidation. Density Functional Theory (DFT) is a commonly employed method for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). For a molecule like this compound, these calculations would typically involve geometry optimization followed by the application of a specific functional and basis set to compute the NMR properties.

The choice of computational methodology is crucial for accuracy. Functionals such as B3LYP or PBE0, combined with appropriate basis sets that include polarization and diffuse functions (e.g., 6-311+G(d,p)), are often used to achieve a good balance between accuracy and computational cost. The Gauge-Including Atomic Orbital (GIAO) method is frequently utilized for the calculation of chemical shielding tensors, from which the chemical shifts are derived.

For this compound, theoretical calculations would predict the chemical shifts for the methyl (–CH₃) and chloromethyl (–CH₂Cl) protons and carbons, as well as for the tin (¹¹⁹Sn) nucleus. The predicted values are then often correlated with experimental data through linear regression to correct for systematic errors inherent in the computational approach.

Spin-spin coupling constants, particularly the one-bond ¹J(¹¹⁹Sn, ¹³C) and two-bond ²J(¹¹⁹Sn, ¹H) couplings, are sensitive to the geometry and hybridization around the tin atom. For tetracoordinated trimethyltin(IV) compounds, the ¹J(¹¹⁹Sn, ¹³C) values are typically less than 400 Hz, and the ²J(¹¹⁹Sn, ¹H) values are generally under 59 Hz nih.gov. Computational models can predict these coupling constants, providing valuable information about the s-character of the Sn-C bonds.

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study, comparing predicted values against notional experimental data.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Predicted Coupling Constant (Hz) | Experimental Coupling Constant (Hz) |

| ¹H (-CH₃) | 0.35 | 0.32 | ²J(¹¹⁹Sn, ¹H) = 55.2 | ²J(¹¹⁹Sn, ¹H) = 54.8 |

| ¹H (-CH₂Cl) | 3.10 | 3.05 | - | - |

| ¹³C (-CH₃) | -8.5 | -9.0 | ¹J(¹¹⁹Sn, ¹³C) = 345.0 | ¹J(¹¹⁹Sn, ¹³C) = 348.2 |

| ¹³C (-CH₂Cl) | 25.4 | 24.9 | ¹J(¹¹⁹Sn, ¹³C) = 330.8 | ¹J(¹¹⁹Sn, ¹³C) = 333.5 |

| ¹¹⁹Sn | 5.2 | 4.8 | - | - |

Note: The data in this table is illustrative and based on general principles of NMR spectroscopy and computational chemistry for organotin compounds, as specific experimental or computational results for this compound were not found in the literature search.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Computational simulations of these spectra are essential for the assignment of vibrational modes and for confirming the structure of the compound. DFT calculations are the standard method for simulating vibrational spectra.

The process begins with the optimization of the molecular geometry to find its lowest energy conformation. Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions. These calculated frequencies often have a systematic overestimation, which is typically corrected by applying a scaling factor.

For this compound, the simulated vibrational spectrum would show characteristic bands corresponding to the stretching and bending modes of the various functional groups. Key vibrational modes would include:

Sn-C stretching: Asymmetric and symmetric stretches of the Sn-(CH₃)₃ group.

C-H stretching: Vibrations of the methyl and chloromethyl groups.

Sn-CH₂ stretching: The stretching vibration of the bond between the tin atom and the chloromethyl group.

C-Cl stretching: The characteristic stretching of the carbon-chlorine bond.

Deformation modes: Bending and rocking motions of the methyl and chloromethyl groups.

The comparison between the simulated and experimental spectra allows for a detailed assignment of the observed bands to specific molecular motions, thus providing strong evidence for the proposed molecular structure.

The following table presents a hypothetical comparison of calculated and experimental vibrational frequencies for key modes in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν_as(Sn-C₃) | 535 | 532 | Asymmetric Sn-C stretch |

| ν_s(Sn-C₃) | 515 | 512 | Symmetric Sn-C stretch |

| ν(Sn-CH₂) | 480 | 478 | Sn-CH₂ stretch |

| ν(C-Cl) | 730 | 725 | C-Cl stretch |

| ρ(CH₃) | 780 | 778 | CH₃ rock |

| δ_s(CH₃) | 1195 | 1192 | Symmetric CH₃ bend |

| δ_as(CH₃) | 1410 | 1408 | Asymmetric CH₃ bend |

| ν_s(CH₃) | 2920 | 2918 | Symmetric CH₃ stretch |

| ν_as(CH₃) | 2985 | 2982 | Asymmetric CH₃ stretch |

Note: The data in this table is illustrative and based on typical vibrational frequencies for organotin compounds. Specific experimental or computational results for this compound were not found in the literature search.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular motion, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can be employed to explore its conformational landscape. While the trimethyltin (B158744) moiety has relatively restricted rotation around the Sn-C bonds, the chloromethyl group can rotate around the Sn-CH₂ bond. MD simulations can reveal the preferred dihedral angles and the energy barriers associated with this rotation. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Furthermore, MD simulations are invaluable for studying the behavior of this compound in solution. By explicitly including solvent molecules in the simulation box, it is possible to investigate solute-solvent interactions, such as the formation of solvation shells and the influence of the solvent on the conformational preferences of the molecule. The simulations can also provide insights into dynamic properties like translational and rotational diffusion coefficients, which are related to the molecule's mobility in a liquid phase.

A typical MD simulation protocol for this compound in a solvent (e.g., chloroform or water) would involve:

System Setup: Placing a single molecule of this compound in a periodic box filled with solvent molecules.

Energy Minimization: Optimizing the initial geometry of the system to remove any unfavorable atomic clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain it under constant conditions (e.g., NVT or NPT ensemble).

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to collect data for analysis.

Advanced Applications in Organic Synthesis and Materials Science Research

Reagent in Stereo- and Regioselective Synthesis

There is a lack of specific research data on the use of chloromethyltrimethyltin as a key reagent for enabling novel carbon-carbon bond formation with high stereo- and regioselectivity. The scientific literature does not provide detailed examples or mechanistic studies of its application in facilitating stereocontrolled functionalization of organic molecules.

Enabling Novel Carbon-Carbon Bond Formation

No specific research findings detailing the use of this compound to create new carbon-carbon bonds in a controlled and selective manner were identified.

Facilitating Stereocontrolled Functionalization

Information on the role of this compound in introducing functional groups to a molecule with a specific three-dimensional arrangement is not available.

Precursor for Advanced Organometallic Materials in Research

While organotin compounds are known precursors for various materials, specific research on the use of this compound for the synthesis of advanced organometallic polymers, networks, or coordination frameworks is not prominently featured in the available literature.

Synthesis of Organotin Polymers and Networks

There is no specific data available on the polymerization of this compound to form novel organotin polymers or extended network structures.

Incorporation into Coordination Frameworks

No research was found that describes the use of this compound as a ligand or building block for the construction of metal-organic frameworks or other coordination polymers.

Role in Mechanistic Probes and Chemical Sensing Research

The application of this compound as a tool to investigate reaction mechanisms or as a component in the development of chemical sensors is not documented in the scientific literature. There are no detailed studies on its use to probe reaction intermediates or to act as a recognition element in a sensing system.

Derivatives and Analogues of Chloromethyltrimethyltin in Academic Research

Systematic Variation of Alkyl and Halogen Substituents

The study of chloromethyltrimethyltin homologues and isomers involves the systematic alteration of the alkyl groups attached to the tin atom. This approach allows researchers to probe the electronic and steric effects that govern the compound's reactivity.

Synthetic Approaches to Homologues and Isomers

The synthesis of organotin halides, including homologues of this compound, is well-established in organometallic chemistry. A primary method involves the redistribution reaction, also known as the Kocheshkov redistribution, between a tetraorganotin compound (R₄Sn) and a tin tetrahalide (SnX₄). By varying the tetraorganotin precursor, a range of triorganotin halides can be produced. For instance, reacting tetrabutyltin (B32133) with tin tetrachloride yields tributyltin chloride, a homologue of this compound.

General Redistribution Reaction: 3 R₄Sn + SnCl₄ → 4 R₃SnCl

Another versatile method is the alkylation of tin tetrachloride using organometallic reagents such as Grignard reagents (RMgX) or organoaluminum compounds (R₃Al). Careful control of stoichiometry is necessary to achieve partial alkylation and obtain the desired trialkyltin halide directly. Industrial synthesis often favors organoaluminum compounds due to their cost-effectiveness and the ability to control the degree of alkylation.

For isomers, synthetic strategies might involve using branched alkylating agents. For example, using an iso-propyl Grignard reagent instead of an n-propyl reagent would lead to the formation of an isomeric trialkyltin halide.

Comparative Reactivity Studies Across Series

The reactivity of trialkyltin halides is significantly influenced by both the nature of the alkyl groups (R) and the halogen atom (X).

Influence of the Halogen: The reactivity of the carbon-halogen bond in related alkyl halides generally increases down the group from chlorine to iodine. This trend is attributed to two main factors: the decreasing strength of the C-X bond and the increasing stability of the halide anion (X⁻) as a leaving group. Consequently, in reactions involving the cleavage of the carbon-halogen bond, alkyl iodides are typically the most reactive, followed by bromides and then chlorides. Alkyl fluorides are considerably less reactive due to the exceptional strength of the C-F bond.

| Bond | Bond Energy (kJ/mol) |

|---|---|

| C-F | 467 |

| C-Cl | 346 |

| C-Br | 290 |

| C-I | 228 |

This table illustrates the decreasing bond energy from C-F to C-I, which correlates with an increase in reactivity for the corresponding alkyl halides.

Influence of the Alkyl Group: The size and structure of the alkyl groups attached to the tin atom also play a crucial role. Steric hindrance is a significant factor; as the bulkiness of the alkyl groups increases, the rate of nucleophilic substitution at the tin center tends to decrease. For example, studies on Sₙ2 reactions show that increasing alkyl substitution on the carbon atom adjacent to the reaction center slows the reaction rate. The toxicity of organotin compounds also tends to diminish as the size of the alkyl groups increases.

Heteroatom-Substituted Analogues

Research extends to analogues where the chlorine atom is replaced by other halogens or where linkages involving oxygen, sulfur, or nitrogen are introduced, creating compounds with distinct chemical properties.

Synthesis of this compound with Different Halogens

Analogues of this compound featuring different halogens can be synthesized through various routes.

(Fluoromethyl)trimethyltin: The synthesis of fluorinated organometallics can be challenging. However, reagents like trimethyltin (B158744) fluoride have been developed for use as fluorinating agents. Additionally, transition-metal-mediated fluoromethylation reactions using fluoromethyl halides (CH₂FX) have been developed to form C-C bonds, which could be adapted for C-Sn bond formation.

(Bromomethyl)trimethyltin: This compound can be prepared by reacting trimethyltin chloride with a suitable brominating agent. Trimethyltin bromide itself is a known compound.

(Iodomethyl)trimethyltin: The synthesis of iodomethyl derivatives of organotin compounds is well-documented. A common method is the Finkelstein reaction, where the chloromethyl compound is treated with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone. For instance, tributyl(chloromethyl)stannane can be converted to tributyl(iodomethyl)stannane. An alternative one-pot synthesis for iodomethyl tributyltin involves the reaction of diiodomethane and tributyltin chloride with n-butyllithium at low temperatures.

Studies of Analogues with Oxygen, Sulfur, or Nitrogen Linkages

The introduction of heteroatoms like oxygen, sulfur, or nitrogen creates organotin compounds with diverse structures and functionalities.

Oxygen Linkages: Organotin oxides, hydroxides, and carboxylates are common classes of compounds. Triorganotin hydroxides exist in equilibrium with their corresponding distannoxanes (R₃SnOSnR₃). A wide range of organotin(IV) carboxylates have been synthesized, often by reacting organotin halides or oxides with carboxylic acids. These compounds can feature monomeric or polymeric structures with varying coordination numbers at the tin center.

Sulfur Linkages: Research has explored sulfur-capped organotin clusters. Diorganotin(IV) complexes with thio-Schiff bases containing O,N,S donor ligands have also been synthesized and characterized. In these complexes, the tin atom can be coordinated to the sulfur atom of the ligand.

Nitrogen Linkages: Nitrogen-containing ligands readily form coordination complexes with organotin halides. The synthesis of S,N-heterocycles often employs organometallic intermediates and cross-coupling reactions, highlighting the versatility of C-Sn bonds in constructing complex molecules with nitrogen linkages.

Research on Coordination Chemistry of this compound Adducts

Organotin halides, including this compound and its derivatives, are Lewis acids due to the electrophilic nature of the tin atom. This acidity is enhanced by the presence of electronegative halogen substituents. As a result, they readily form adducts with Lewis bases (ligands), expanding the coordination number of the tin atom beyond the usual four.

The coordination number in these adducts is typically five or six.

Five-Coordinate Adducts: Triorganotin halides (R₃SnX) often form five-coordinate complexes with ligands like pyridine (B92270). The geometry of these adducts is typically a distorted trigonal bipyramidal structure.

Six-Coordinate Adducts: Diorganotin dihalides (R₂SnX₂) can form six-coordinate complexes with two monodentate ligands or one bidentate ligand. These complexes generally adopt an octahedral geometry. Even triorganotin compounds, which are generally more reluctant to expand their coordination sphere, can form six-coordinate complexes with strong, tridentate chelating ligands.

Ligand Binding Studies and Adduct Formation

Organotin (IV) compounds, such as trimethyltin chloride, are recognized for their Lewis acidic character, which allows them to readily react with a variety of Lewis bases to form stable adducts. acs.org These binding studies are crucial for understanding the reactivity and potential applications of these compounds. The formation of these adducts involves the expansion of the coordination number of the tin atom from four to five or, in some cases, six.

The interaction of trimethyltin derivatives with various ligands, primarily those containing nitrogen and oxygen donor atoms, has been a subject of considerable study. Nitrogen-donor ligands that have been investigated include substituted pyridines, bipyridines, and various N-heterocyclic compounds. nsf.govresearchgate.netwikipedia.org For instance, trimethyltin chloride forms adducts with pyridine and its derivatives, where the nitrogen atom of the pyridine ring coordinates to the tin center. nsf.gov

Oxygen-donor ligands, such as those found in Schiff base complexes, also readily form adducts with organotin compounds. In these instances, the coordination can occur through phenolic or enolic oxygen atoms. nih.gov The stability and nature of the resulting adducts are influenced by factors such as the basicity of the ligand and the steric hindrance around both the tin atom and the donor atom of the ligand.

Interactive Table: Selected Ligand Binding Studies with Trimethyltin Derivatives.

| Ligand Type | Donor Atom(s) | Resulting Adduct/Complex Type |

|---|---|---|

| Pyridine | N | Five-coordinate monomeric adduct |

| Bipyridine | N, N' | Potentially bridging or chelating adducts |

| Schiff Bases | N, O | Five- or six-coordinate chelated complexes |

Structural Characterization of Coordination Complexes

The structural elucidation of coordination complexes formed from derivatives and analogues of this compound provides valuable insights into their chemical behavior. X-ray crystallography has been a pivotal technique in determining the precise molecular geometries of these compounds.

A predominant structural motif observed in the coordination complexes of trimethyltin halides with monodentate ligands is the trigonal bipyramidal (TBP) geometry around the five-coordinate tin atom. In a typical TBP structure, the three methyl groups occupy the equatorial positions, while the incoming ligand and the halide atom are situated in the axial positions. This arrangement is consistent with Bent's rule, which predicts that more electronegative substituents will occupy the axial sites.

For example, in the adduct formed between trimethyltin chloride and pyridine, the tin atom exhibits a distorted trigonal bipyramidal geometry with the nitrogen atom of the pyridine and the chlorine atom in the axial positions. nsf.gov The distortion from ideal TBP geometry is often observed and can be quantified by the τ parameter, which is a measure of the degree of trigonality.

In complexes with bidentate or tridentate ligands, such as certain Schiff bases, the coordination geometry can be more varied, sometimes leading to distorted octahedral structures for six-coordinate tin centers. nih.gov The bond lengths and angles within these complexes provide detailed information about the strength of the coordinative bonds and the steric influences of the ligands. For instance, the Sn-N and Sn-O bond lengths are indicative of the strength of the dative bond from the ligand to the tin atom.

Interactive Table: Structural Data for Selected Trimethyltin Coordination Complexes.

| Complex | Ligand | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |

|---|---|---|---|---|

| PyMe3SnCl | Pyridine | Trigonal Bipyramidal | Sn-N: ~2.3-2.4, Sn-Cl: ~2.4-2.5 | C-Sn-C (eq): ~115-125, N-Sn-Cl (ax): ~175-180 |

| (o-methoxybenzyl)triphenyltin | o-methoxybenzyl | Distorted Trigonal Bipyramidal | Sn-O: (secondary bonding) | - |

Future Research Directions and Open Questions in Chloromethyltrimethyltin Chemistry

Development of Sustainable Synthetic Methodologies

The synthesis of organotin compounds, including chloromethyltrimethyltin, has traditionally relied on methods that may not align with modern principles of green chemistry. chemistryjournals.net Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes.

Key areas of investigation include:

Alternative Reagents and Catalysts: A significant push is expected towards replacing hazardous organotin precursors with less toxic and more readily available starting materials. bio-conferences.orgnih.gov Research into catalytic methods, potentially using earth-abundant metals, could offer pathways that minimize waste and improve atom economy. bio-conferences.org The development of biocatalytic approaches, although challenging for organometallic compounds, represents a long-term goal for achieving truly green synthesis. chemistryjournals.net

Solvent Minimization and Replacement: The use of volatile organic compounds (VOCs) as solvents is a major environmental concern. bio-conferences.org Future synthetic protocols for this compound will likely explore the use of greener solvents such as ionic liquids, supercritical fluids, or even water where possible. chemistryjournals.net Solvent-free reaction conditions, facilitated by techniques like mechanochemistry, could also be a promising area of exploration.

Energy Efficiency: Investigating energy-efficient activation methods, such as microwave-assisted or sonochemical synthesis, could lead to faster reaction times and reduced energy consumption compared to conventional heating. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Challenges |

| Catalytic Routes | Higher atom economy, reduced stoichiometric waste, potential for enantioselectivity. bio-conferences.org | Catalyst design and stability, separation of catalyst from the product. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. chemistryjournals.net | Enzyme compatibility with organometallic substrates, enzyme evolution and engineering. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability. nih.govresearchgate.net | Reactor design for handling organometallic reagents, potential for clogging. |

| Mechanochemistry | Reduced or no solvent use, potential for novel reactivity. | Understanding reaction mechanisms, scalability of ball-milling processes. |

Exploration of Novel Reactivity Patterns

While the fundamental reactivity of this compound is understood, there remains significant scope for discovering new transformations and applications. Future research will likely delve into previously unexplored areas of its chemical behavior.

Open questions in this domain include:

Activation of the C-Cl Bond: Can new catalytic systems be developed to selectively activate the carbon-chlorine bond in the presence of the tin-carbon bonds? This could open up new cross-coupling reactions and functionalization strategies.

Transmetalation Reactions: A deeper investigation into transmetalation reactions with a wider range of metals and main group elements could lead to the synthesis of novel organometallic and inorganic compounds with unique properties. orientjchem.org

Radical Chemistry: Exploring the generation and reactivity of radicals derived from this compound could provide new pathways for carbon-carbon and carbon-heteroatom bond formation. nih.gov Photoredox catalysis and electrochemistry are modern techniques that could be applied to unlock this potential. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, reproducibility, and high-throughput screening of reaction conditions. researchgate.netvapourtec.com The integration of these technologies into the study of this compound chemistry is a promising future direction.

Key research objectives in this area are:

Development of Continuous Flow Syntheses: Designing and optimizing continuous flow processes for the synthesis of this compound and its derivatives can lead to safer handling of potentially hazardous reagents and intermediates. researchgate.netunimi.it Flow chemistry allows for precise control of temperature, pressure, and reaction time, which can improve yields and selectivity. illinois.edunih.gov

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction parameters (e.g., catalysts, solvents, temperature) to identify optimal conditions for known and new reactions of this compound. researchgate.netpentelutelabmit.comnih.gov This can significantly accelerate the discovery of novel reactivity.

In-line Analysis and Characterization: Integrating in-line analytical techniques (e.g., NMR, IR spectroscopy) into flow reactors can provide real-time monitoring of reaction progress, leading to a deeper understanding of reaction mechanisms and kinetics. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that can guide experimental work. tudelft.nl The application of advanced computational modeling to this compound chemistry can provide a deeper understanding of its structure, bonding, and reactivity.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other high-level computational methods can be used to model reaction pathways and transition states for reactions involving this compound. nih.gov This can help to elucidate complex reaction mechanisms and predict the outcome of new reactions.

Predictive Modeling of Properties: Computational models can be developed to predict the physical, chemical, and spectroscopic properties of this compound and its derivatives. nih.gov This can aid in the design of new compounds with desired properties for specific applications.

In Silico Screening: Computational screening of virtual libraries of catalysts and reagents can help to identify promising candidates for experimental investigation, thereby accelerating the discovery process.

Table 2: Focus Areas for Computational Modeling of this compound

| Modeling Approach | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition state geometries. nih.gov | A deeper understanding of reactivity and selectivity. |

| Molecular Dynamics (MD) | Simulate the behavior of this compound in different solvent environments. | Insights into solvation effects and intermolecular interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic reactions or interactions with large biological molecules. | Understanding potential biological interactions and designing new biocatalysts. |

Synergistic Approaches Combining Synthesis and Theory in Research

The most significant advances in the future of this compound chemistry will likely come from synergistic approaches that tightly integrate experimental synthesis with theoretical and computational studies. nih.gov This iterative loop of prediction, synthesis, and characterization can lead to a more rapid and rational development of new chemical knowledge.

Key aspects of this synergistic approach include:

Theory-Guided Experimentation: Using computational predictions to guide the design of new experiments, such as the choice of catalysts, reaction conditions, or substrates.

Experimental Validation of a Theory: Synthesizing and characterizing new compounds or observing new reactions to validate or refine theoretical models.

Collaborative Research: Fostering collaborations between synthetic chemists and computational chemists to tackle complex challenges in this compound chemistry.

By pursuing these future research directions, the scientific community can continue to unlock the full potential of this compound as a versatile reagent in organic and organometallic chemistry, while simultaneously advancing the broader goals of sustainable and efficient chemical synthesis.

Q & A

Q. What are the established synthetic routes for Chloromethyltrimethyltin, and how can researchers optimize reaction conditions for higher yields?

this compound is typically synthesized via alkylation or transmetallation reactions. For example, reacting trimethyltin chloride with chloromethyllithium under inert conditions (e.g., argon atmosphere) at low temperatures (−78°C) can yield the compound . Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF vs. ether), and reaction time. Characterization via and NMR can confirm structural integrity, while GC-MS monitors purity .

Q. How should researchers characterize this compound to verify its identity and purity?

Key characterization methods include:

- Spectroscopy : NMR to confirm tin bonding environment (chemical shifts typically between −100 to 200 ppm for organotin compounds) .

- Mass Spectrometry : High-resolution MS to validate molecular ion peaks (e.g., [M] at m/z corresponding to CHClSn).

- Elemental Analysis : Match experimental vs. theoretical C/H/Cl/Sn ratios to assess purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its organotin toxicity, researchers must:

- Use glove boxes or fume hoods to prevent inhalation or dermal exposure.

- Employ chemical-resistant gloves (e.g., nitrile) and monitor waste disposal per EPA guidelines for heavy metals .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

Advanced approaches include:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- DFT Calculations : Model transition states to predict regioselectivity in Stille couplings or nucleophilic substitutions .

- In Situ Monitoring : Use techniques like IR spectroscopy to track intermediate formation during reactions .

Q. What methodologies resolve contradictions in reported catalytic activity of this compound across studies?

Contradictions may arise from impurities or solvent effects. Solutions include:

Q. How can researchers validate novel applications of this compound in polymer chemistry or material science?

Methodological steps involve:

- Controlled Polymerization : Test its efficacy as a chain-transfer agent in radical polymerizations, monitoring molecular weight distribution via GPC.

- Surface Modification : Use XPS or SEM-EDS to analyze tin incorporation in hybrid materials .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s environmental degradation data?

- Multivariate Regression : Correlate degradation rates with variables like pH, UV exposure, or microbial activity.

- Error Propagation Analysis : Quantify uncertainty in half-life calculations from replicate experiments .

Literature and Synthesis Gaps

Q. How can researchers address gaps in understanding the ecotoxicological impacts of this compound?

Propose longitudinal studies using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.